Comparative Potency Against ALK: TL13-22 vs. Its Active Degrader Analog TL13-12
TL13-22 demonstrates comparable ALK inhibitory potency to its active degrader analog, TL13-12. This similarity in target engagement ensures that any observed phenotypic differences between the two compounds can be confidently attributed to protein degradation rather than differential kinase inhibition [1].
| Evidence Dimension | ALK Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.54 nM |
| Comparator Or Baseline | TL13-12: 0.69 nM |
| Quantified Difference | TL13-22 is 1.3-fold more potent |
| Conditions | In vitro kinase activity assay |
Why This Matters
Matched target engagement potency validates TL13-22 as a robust negative control for isolating the pharmacological effects of ALK degradation.
- [1] Powell CE, et al. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK). J Med Chem. 2018;61(9):4249-4255. View Source
